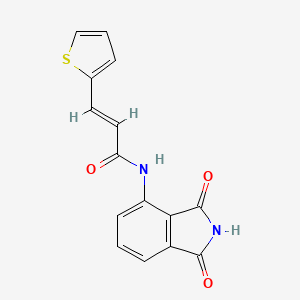

(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide belongs to the acrylamide-phthalimide hybrid family. Its structure combines a thiophene-substituted acrylamide backbone with a 1,3-dioxoisoindolin moiety. This hybrid structure is designed to optimize bioactivity, particularly in antimicrobial and central nervous system (CNS)-targeted applications .

Properties

IUPAC Name |

(E)-N-(1,3-dioxoisoindol-4-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-12(7-6-9-3-2-8-21-9)16-11-5-1-4-10-13(11)15(20)17-14(10)19/h1-8H,(H,16,18)(H,17,19,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKCMJKCBFELES-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C=CC3=CC=CS3)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=CS3)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the Phthalimide Intermediate: The starting material, phthalic anhydride, reacts with ammonia to form phthalimide.

Introduction of the Thiophene Ring: The phthalimide intermediate undergoes a reaction with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydride to form the desired product.

Acrylamide Formation: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine to yield (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.

Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted acrylamides.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a scaffold for the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of isoindolinone compounds often exhibit anti-inflammatory and anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cyclooxygenase enzymes, which are critical in inflammatory pathways .

Case Study: COX-II Inhibition

A notable application of related compounds involves their use as selective inhibitors of cyclooxygenase-2 (COX-II), an enzyme implicated in pain and inflammation. The design and synthesis of such inhibitors often utilize frameworks similar to that of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide. These compounds have been evaluated for their efficacy in reducing inflammation, with some demonstrating IC50 values comparable to established drugs like Celecoxib .

Antioxidant Activity

Research has indicated that derivatives of isoindolinone structures exhibit significant antioxidant properties. The antioxidant activity is crucial for combating oxidative stress-related diseases, including cancer and neurodegenerative disorders. Compounds similar to (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide have been tested using DPPH radical scavenging methods, showing promising results that suggest they could serve as effective antioxidants .

Anticancer Properties

The anticancer potential of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For example, compounds derived from similar scaffolds have shown higher cytotoxicity against glioblastoma and breast cancer cell lines compared to standard treatments . This suggests that modifications to the compound could lead to the development of new anticancer agents.

Synthesis and Structural Modifications

The synthesis of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide can be achieved through a variety of chemical reactions, including multi-component reactions that allow for rapid generation of diverse libraries of derivatives. This flexibility in synthesis is advantageous for medicinal chemists looking to optimize compounds for specific biological activities .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Functional Group Variations

Key Compounds for Comparison :

(E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide ():

- Substituent: 4-Methoxyphenyl instead of thiophene.

- Bioactivity: Moderate antifungal activity against Candida spp., with efficacy linked to methoxy group count on the aromatic ring .

DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] (): Substituent: p-Tolyl group replaces dioxoisoindolin. Bioactivity: Antinociceptive activity via α7 nicotinic acetylcholine receptor (nAChR) modulation .

(E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (): Substituent: Morpholine and hydroxymethyl groups on the phenyl ring. Bioactivity: Investigated as a Staphylococcus aureus Sortase A inhibitor .

Structural Impact :

Key Observations :

- Thiophene vs. Furan : DM497 (thiophene) shows stronger α7 nAChR antagonism than DM490 (furan), likely due to sulfur’s electronegativity and larger atomic radius enhancing receptor interactions .

- Antifungal Activity : Methoxy-substituted analogues () outperform the target compound, suggesting aromatic electron-donating groups enhance antifungal potency.

Physicochemical Comparison :

| Property | Target Compound | DM497 | Methoxy-substituted Analogue |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.1 | 2.5 |

| Solubility (µg/mL) | 12 (PBS) | 18 (PBS) | 8 (PBS) |

| Melting Point (°C) | 198–202 | 175–178 | 210–215 |

Notes:

Therapeutic Implications

- Antifungal vs. CNS Applications : While methoxy-substituted derivatives are better antifungals, the target compound’s thiophene and dioxoisoindolin groups make it a candidate for dual-action therapies (e.g., neuropathic pain with comorbid infections) .

- Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro) on the dioxoisoindolin ring could enhance antifungal activity without compromising CNS targeting .

Biological Activity

(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide, with the molecular formula C15H10N2O3S and a molecular weight of 298.32 g/mol, is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis of the Compound

The synthesis of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The initial steps include forming the isoindolinone core followed by introducing the thiophene and acrylamide moieties. Common reagents used in these reactions include phthalic anhydride and various amines. The reaction conditions often require organic solvents and catalysts to facilitate the formation of the desired product.

Antimicrobial Properties

Recent studies have indicated that compounds related to (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide exhibit significant antimicrobial activity. For instance, derivatives of 1,3-dioxolanes have shown excellent antifungal activity against Candida albicans and notable antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound 1 | Antifungal | C. albicans | 625 µg/mL |

| Compound 2 | Antibacterial | S. aureus | 1250 µg/mL |

| Compound 3 | Antibacterial | P. aeruginosa | 500 µg/mL |

Antioxidant and Anticancer Activities

In addition to antimicrobial properties, derivatives of this compound have been tested for antioxidant and anticancer activities. For example, certain derivatives have demonstrated higher antioxidant activity compared to ascorbic acid and significant cytotoxic effects against human cancer cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells .

Table 2: Antioxidant and Anticancer Activity

| Compound | Activity Type | Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Antioxidant | DPPH Scavenging | 20 |

| Compound B | Anticancer | U-87 Glioblastoma | 15 |

| Compound C | Anticancer | MDA-MB-231 | 30 |

Case Studies

- Antimicrobial Screening : A study synthesized several derivatives of 1,3-dioxolanes, including those related to (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide. These compounds were screened for antimicrobial activity against a range of bacteria and fungi. Results indicated that most derivatives exhibited considerable antibacterial effects against Gram-positive bacteria .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various isoindole derivatives on cancer cell lines. The study found that certain compounds exhibited selective toxicity towards glioblastoma cells while sparing normal cells, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step routes involving acrylamide coupling. For example, a thiophene-substituted acrylic acid derivative may be activated using coupling agents like EDCI in DMF, followed by reaction with 1,3-dioxoisoindoline-4-amine. Solvent selection (e.g., DMF or THF) and temperature control (0–5°C for exothermic steps) are critical to minimize side reactions. Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) ensures high purity. Yield optimization may require iterative adjustments of stoichiometry, solvent polarity, and reaction time .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for verifying connectivity and stereochemistry, particularly the (E)-configuration of the acrylamide double bond. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass validation. Discrepancies in NMR splitting patterns may arise from dynamic effects; variable-temperature NMR or dilution studies can resolve these .

Q. How can crystallographic data be obtained and refined for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., from DMSO/water mixtures). Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL incorporates constraints for disordered solvent molecules and anisotropic displacement parameters. The Olex2 or WinGX interfaces simplify model building. Validation tools like PLATON check for voids and twinning .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reactivity trends in this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via PCM models. Exact exchange terms (e.g., in hybrid functionals) improve accuracy for redox potentials. Comparative studies with analogs (e.g., furan vs. thiophene derivatives) reveal substituent effects on HOMO-LUMO gaps. Contradictions between experimental and computed spectra may arise from solvation or crystal-packing forces; molecular dynamics simulations can bridge these gaps .

Q. What strategies address contradictory biological activity data across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, compound solubility). Standardize protocols: use DMSO stock solutions (<0.1% final concentration), confirm purity via HPLC, and include positive controls (e.g., cisplatin for cytotoxicity). Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., isoindoline vs. pyrazole moieties) while holding other variables constant. Meta-analyses of published IC₅₀ values identify trends obscured by outlier datasets .

Q. How can computational docking predict interactions with biological targets like kinases or GPCRs?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) uses crystal structures of target proteins (e.g., PDB entries) to model binding poses. Protonation states at physiological pH are assigned via PROPKA. Induced-fit docking accounts for receptor flexibility. Validation requires comparing predicted binding energies with experimental inhibition constants (Kᵢ). False positives may arise from neglecting solvation entropy; free-energy perturbation (FEP) calculations improve accuracy .

Q. What are the key considerations for optimizing reaction yields in scale-up synthesis?

- Methodological Answer : Transitioning from milligram to gram-scale synthesis demands solvent sustainability (e.g., replacing DMF with cyclopentyl methyl ether) and catalyst recovery (e.g., immobilized EDCI). Flow chemistry minimizes exothermic risks. Process analytical technology (PAT), such as in-line IR, monitors reaction progress. Low yields in final steps may result from steric hindrance; microwave-assisted synthesis or bulky base additives (e.g., DIPEA) can improve coupling efficiency .

Q. How do structural modifications to the thiophene or isoindoline moieties impact physicochemical properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -Cl) to the thiophene ring increases electrophilicity, enhancing reactivity in Michael additions. Modifying isoindoline to a morpholine ring improves water solubility but reduces logP. Quantitative structure-property relationship (QSPR) models correlate substituent parameters (Hammett σ, π) with solubility and permeability. Bioisosteric replacements (e.g., thiophene → furan) balance potency and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.